

4-oxo-4-phenylbutanal chemical and physical properties

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Compound of Interest

Compound Name: 4-Oxo-4-phenylbutanal

Cat. No.: B11922086

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A Technical Guide to 4-oxo-4-phenylbutanal

This document provides a comprehensive technical overview of the chemical and physical properties of **4-oxo-4-phenylbutanal**, tailored for researchers, scientists, and professionals in drug development. It includes available physicochemical data, spectroscopic information of closely related compounds, and relevant experimental protocols.

Core Chemical and Physical Properties

4-oxo-4-phenylbutanal, also known as 1-phenyl-1,4-butanedione, is a dicarbonyl compound featuring a phenyl group, a ketone, and an aldehyde functional group.^[1] Its structure lends it to a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

General Properties

The fundamental identifiers and properties of **4-oxo-4-phenylbutanal** are summarized below.

Property	Value	Source
IUPAC Name	4-oxo-4-phenylbutanal	PubChem
Synonyms	4-oxo-4-phenyl-butyraldehyde, 1-phenyl-1,4-butanedione, 4-phenyl-4-oxobutanal	[1]
CAS Number	56139-59-4	[1][2]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][2]
Molecular Weight	162.19 g/mol	[1][2]
Canonical SMILES	C1=CC=C(C=C1)C(=O)CCC=O	PubChem

Physicochemical Data

Quantitative physicochemical data is crucial for experimental design, including reaction setup and purification methods.

Property	Value	Conditions	Source
Boiling Point	131 °C	at 2.8 Torr	[2]
Density	1.134 g/cm ³	at 18 °C	[2]
Melting Point	Not available	-	
logP (Octanol/Water)	1.848	-	[1]
Polar Surface Area (PSA)	34.14 Å ²	-	[1]
Solubility	Sparingly soluble in water; Soluble in most organic solvents.	Predicted	

Spectroscopic Data

While comprehensive, validated spectra for **4-oxo-4-phenylbutanal** are not readily available in peer-reviewed literature, data for its immediate carboxylic acid precursor, 4-oxo-4-phenylbutanoic acid, is well-documented and provides a valuable reference for structural confirmation.[3]

NMR Data for 4-oxo-4-phenylbutanoic acid

The following ^1H and ^{13}C NMR data were recorded in CDCl_3 . [3]

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J/Hz)	Assignment
^1H NMR	7.99	Doublet	7.2	2H, Phenyl
	7.58	Triplet	7.6	1H, Phenyl
	7.47	Triplet	7.6	2H, Phenyl
	3.32	Triplet	6.6	2H, -CO-CH ₂ -
	2.82	Triplet	6.6	2H, -CH ₂ -COOH
^{13}C NMR	197.9	-	-	C=O (Ketone)
	178.4	-	-	C=O (Acid)
	136.5	-	-	Phenyl (Quaternary)
	133.5	-	-	Phenyl
	128.8	-	-	Phenyl
	128.2	-	-	Phenyl
	33.3	-	-	-CO-CH ₂ -
	28.1	-	-	-CH ₂ -COOH

Experimental Protocols

A reproducible, peer-reviewed synthesis specifically for **4-oxo-4-phenylbutanal** is not readily available. However, a common synthetic route would involve the synthesis of its precursor, 4-oxo-4-phenylbutanoic acid, followed by a selective reduction of the carboxylic acid to an aldehyde.

Example Synthesis of Precursor: 4-oxo-4-phenylbutanoic acid[3]

This protocol details the Friedel-Crafts acylation of benzene with succinic anhydride to yield the carboxylic acid precursor.

Principle: The reaction involves the electrophilic substitution of a hydrogen on the benzene ring with an acyl group derived from succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl_3). This is followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. A more direct synthesis of the butanoic acid involves a modified procedure. The protocol below is based on the reaction of succinic anhydride with benzene in a suitable solvent system.

Materials:

- Succinic anhydride
- Benzene
- Sulfuryl chloride (SOCl_2)
- Tetrachloroethane
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO_4)

Procedure:

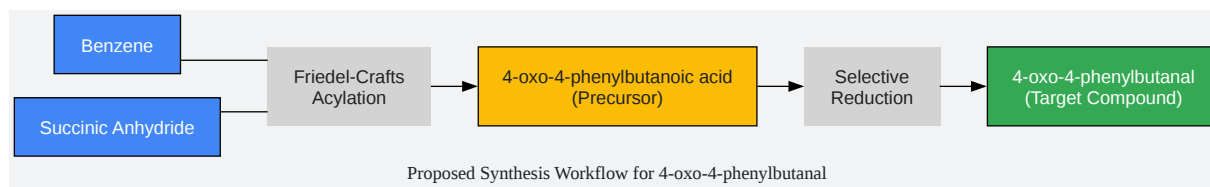
- Succinic anhydride (1 equivalent) is refluxed in sulfuryl chloride for 3 hours under an inert atmosphere (e.g., argon).
- Excess sulfuryl chloride is removed under vacuum.
- The residue is suspended in tetrachloroethane and cooled in an ice-water bath.
- Benzene (1 equivalent) is added to the cooled suspension.
- The reaction is carefully poured into a mixture of ice (50 g) and concentrated HCl (5 ml).
- The solvent is removed under reduced pressure.
- The remaining aqueous mixture is extracted with diethyl ether (5 x 25 ml).
- The combined organic layers are washed with water (2 x 25 ml), followed by brine.
- The organic layer is dried over anhydrous MgSO_4 and concentrated under reduced pressure to yield the product, 4-oxo-4-phenylbutanoic acid, as a yellowish solid.^[3]

Note on Conversion to **4-oxo-4-phenylbutanal**: To obtain the target compound, **4-oxo-4-phenylbutanal**, the resulting carboxylic acid would need to be selectively reduced. This can be achieved using various methods known in organic chemistry, such as conversion to an acid chloride followed by Rosenmund reduction, or by using modern reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid reduction of the ketone.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **4-oxo-4-phenylbutanal** based on the precursor synthesis protocol.



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*A proposed two-step synthesis pathway for **4-oxo-4-phenylbutanal**.*

Safety and Handling

Specific toxicology data for **4-oxo-4-phenylbutanal** is not widely available. However, based on the functional groups present (aldehyde and ketone), it should be handled with standard laboratory precautions.

- Irritation: Compounds containing aldehyde functional groups can be irritating to the eyes, skin, and respiratory system.[4]
- Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

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